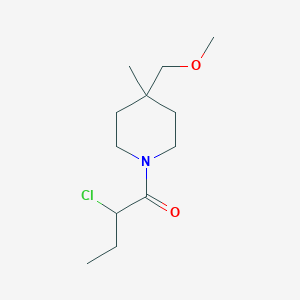

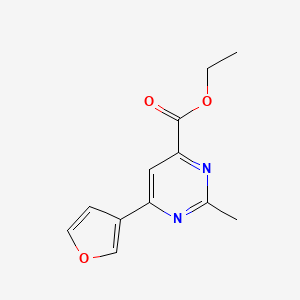

Ethyl 6-(furan-3-yl)-2-methylpyrimidine-4-carboxylate

説明

Furan derivatives are important building blocks in organic chemistry, found in various natural sources, most in plants, algae, and microorganisms, and structural motifs in biologically active molecules .

Synthesis Analysis

Polysubstituted furans can be prepared in moderate to good yields from various sulfur ylides and alkyl acetylenic carboxylates . The direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates can afford dialkyl furan-3,4-dicarboxylates through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4p ring opening, intramolecular Michael addition, and elimination .Molecular Structure Analysis

Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom . Chemical compounds containing such rings are also referred to as furans .Chemical Reactions Analysis

Historically, the classical approaches such as Paal–Knorr and Feist–Benary syntheses of furan derivatives have been widely applied . The reactions of sulfur ylides and alkynes were also applied in the synthesis of furan derivatives .科学的研究の応用

Chemical Synthesis and Bioactivity Enhancement

Ethyl 6-(furan-3-yl)-2-methylpyrimidine-4-carboxylate is involved in the synthesis of complex organic compounds, demonstrating its utility in chemical research and development. For instance, its derivatives are explored for amplifying the effects of phleomycin against bacterial strains, such as Escherichia coli. This illustrates its potential in enhancing antibiotic efficacy, showcasing a valuable application in medicinal chemistry research (Brown & Cowden, 1982).

Antimicrobial and Chelating Properties

Further research highlights the compound's role in creating organic ligands with antimicrobial properties. A study focused on synthesizing and characterizing furan ring-containing organic ligands, including derivatives of this compound, revealed their potential in forming metal complexes with antimicrobial activity. This suggests its applications in developing new antimicrobial agents, emphasizing its importance in pharmaceutical research (Patel, 2020).

Synthesis of Heterocyclic Compounds

The compound also serves as a key intermediate in the synthesis of heterocyclic compounds, including pyrimidine derivatives with potential biological activities. These synthetic routes contribute to the discovery of new therapeutic agents, underlining its significance in the field of organic and medicinal chemistry. The production of heterocyclic compounds through reactions involving this compound exemplifies its role in advancing chemical synthesis techniques (Roberts, Landor, & Bolessa, 1994).

Role in Antimicrobial Activity Studies

The synthesis of novel compounds from this compound has been studied for their antimicrobial activities. This includes evaluating the synthesized compounds against a range of bacteria, showcasing the compound's utility in the development of new antimicrobial agents. These studies provide insights into the potential therapeutic applications of derivatives, highlighting the compound's importance in antimicrobial research (Kumaraswamy et al., 2008).

作用機序

Target of Action

Furan derivatives are known to interact with various targets or receptors in the body. They can act as MAO inhibitors, kappa opioid receptor agonists, sigma receptor agonists, GABA receptor agonists, COX-2 inhibitors, Beta blockers, μ opioid receptor agonists, muscarinic receptor agonists, α-adrenergic blockers, calcium channel blockers, etc .

Mode of Action

The mode of action of furan derivatives can vary depending on the specific compound and its target. For example, as MAO inhibitors, they can prevent the breakdown of monoamine neurotransmitters, thereby increasing their availability .

Biochemical Pathways

Furan derivatives can affect various biochemical pathways depending on their specific targets. For instance, as COX-2 inhibitors, they can reduce the production of prostaglandins, which are involved in inflammation .

Pharmacokinetics

Furan derivatives are known to improve the pharmacokinetic characteristics of lead molecules, optimizing solubility and bioavailability parameters of proposed poorly soluble lead molecules .

Result of Action

The molecular and cellular effects of furan derivatives can vary widely depending on the specific compound and its targets. For example, as kappa opioid receptor agonists, they can produce analgesic effects .

Action Environment

The action, efficacy, and stability of furan derivatives can be influenced by various environmental factors. For instance, the presence of the ether oxygen in the furan ring adds polarity as well as the potential for hydrogen bonding, which can affect the compound’s interaction with its environment .

特性

IUPAC Name |

ethyl 6-(furan-3-yl)-2-methylpyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-3-17-12(15)11-6-10(13-8(2)14-11)9-4-5-16-7-9/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXMGUUYTZIZQFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NC(=C1)C2=COC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。